2-[(2-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-16-7-3-2-6-14(16)12-23-18(24)22-13-15(8-9-17(22)20-23)27(25,26)21-10-4-1-5-11-21/h2-3,6-9,13H,1,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUMCJZWURKADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazolopyridine intermediate.
Attachment of the piperidine sulfonyl group: This is usually done through a sulfonylation reaction, where a piperidine derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-[(2-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of triazolopyridine derivatives as antimalarial agents . A novel series incorporating sulfonamide fragments has been synthesized and evaluated for their activity against Plasmodium falciparum. For instance, compounds derived from the triazolopyridine scaffold demonstrated promising in vitro antimalarial activity with IC50 values indicating effective inhibition of the parasite's growth . The design of these compounds involved virtual screening and molecular docking to optimize their interaction with falcipain-2, a target enzyme crucial for the malaria parasite's lifecycle.
Antiviral Properties
The compound's structural features suggest potential applications in combating viral infections. Research has focused on developing inhibitors targeting the RNA-dependent RNA polymerase (RdRP) of influenza viruses. Compounds similar to triazolopyridines have shown efficacy in disrupting protein-protein interactions critical for viral replication . This approach is particularly relevant given the ongoing need for effective antiviral therapies.
Anticancer Activity
Triazolopyridines have been investigated for their anticancer properties . A study on various derivatives revealed that certain modifications to the triazolopyridine structure could enhance cytotoxicity against cancer cell lines such as K562 and MCF-7. The mechanisms of action may involve apoptosis induction and cell cycle arrest, making these compounds candidates for further development in cancer therapeutics .
Neurological Disorders
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Research into related compounds has indicated that modifications can lead to enhanced activity against targets associated with anxiety and depression, potentially providing new avenues for treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazolopyridine derivatives is crucial for optimizing their pharmacological profiles. Key factors influencing activity include:
- Substituent Variations : The presence of different substituents on the piperidine ring and triazole core can significantly affect biological activity.
- Fluorine Substitution : The introduction of fluorine atoms has been associated with increased lipophilicity and improved binding affinity to biological targets.
- Sulfonamide Linkage : This functional group enhances solubility and bioavailability, which are critical for therapeutic efficacy.
| Property | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and binding affinity |
| Sulfonamide Linkage | Enhances solubility and bioavailability |
| Substituent Variations | Alters interaction with biological targets |
Case Study 1: Antimalarial Drug Development
A study synthesized a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides and evaluated their antimalarial properties through both in silico and in vitro methods. The most promising candidates exhibited IC50 values below 5 μM against Plasmodium falciparum, indicating significant potential as lead compounds for further drug development .
Case Study 2: Influenza Polymerase Inhibition
Research focused on designing inhibitors targeting the RdRP of influenza viruses showed that triazolopyridine derivatives could effectively disrupt essential protein interactions within the viral polymerase complex. These findings suggest a viable pathway for developing new antiviral agents against influenza .
Case Study 3: Cancer Cell Line Evaluation
In vitro studies demonstrated that specific triazolopyridine derivatives could induce apoptosis in K562 leukemia cells. The investigation highlighted the importance of structural modifications in enhancing anticancer activity, paving the way for future research into targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzyl group and sulfonamide moiety, which significantly influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position and Electronic Effects: The 2-fluorophenylmethyl group in the target compound and 13h introduces ortho-fluorine, which may enhance metabolic stability compared to meta-substituted analogs (e.g., 3-fluorophenylmethyl in ). 3,5-Difluorobenzyl () increases lipophilicity (logP ~2.8 vs. ~2.5 for mono-fluorinated analogs), possibly improving blood-brain barrier penetration for CNS targets .
Sulfonamide Modifications: Replacing piperidine-1-sulfonyl with 4-methylpiperidin-1-sulfonyl (13h) adds a methyl group, slightly increasing molecular weight (406.48 vs. Thiomorpholinosulfonyl (13i) introduces a sulfur atom, which may participate in hydrogen bonding or redox interactions, as seen in antimalarial compounds targeting heme detoxification pathways.
Biological Activity Trends: Compounds with bulky halogenated benzyl groups (e.g., 3-bromo in BG12830) show reduced antimalarial potency in preliminary assays compared to fluorinated analogs, likely due to steric clashes with target proteins . Piperidine vs.
Research Findings and Implications
- Antimalarial Potential: Analogs like 13h demonstrated IC₅₀ values <1 µM against Plasmodium falciparum, suggesting the target compound’s 2-fluorophenylmethyl and piperidine sulfonamide groups are favorable for this activity.
- However, the absence of a chlorophenylpiperazine chain (as in trazodone) may shift its mechanism toward alternative serotonin receptor modulation.
- Synthetic Feasibility : The target compound’s synthesis likely follows established routes (e.g., General Procedure H), ensuring scalability and reproducibility.
Biological Activity
The compound 2-[(2-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazolopyridine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a triazolo[4,3-a]pyridine core with a piperidine sulfonyl group and a fluorophenyl substituent. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity
- Antiviral Activity
- Anticancer Properties
Antimicrobial Activity
Studies have demonstrated that derivatives of triazolopyridines possess significant antimicrobial properties. For instance, compounds structurally similar to the target compound showed moderate to good activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 2a | Staphylococcus aureus | 15 |
| 2b | Escherichia coli | 20 |
| 2c | Pseudomonas aeruginosa | 25 |
Antiviral Activity
The antiviral potential of triazolopyridine derivatives has been explored in the context of HIV and other viruses. For example, the compound's ability to inhibit viral replication was evaluated through cytotoxicity assays and molecular docking studies. The results indicated that these compounds could interact effectively with viral proteins.
Anticancer Properties
Recent studies have highlighted the anticancer effects of triazolopyridines. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes critical for cellular function.
Case Studies
- Study on Antiviral Activity : A recent study investigated the efficacy of triazolopyridine derivatives against HIV-1. The results indicated that certain modifications to the piperidine moiety enhanced antiviral potency while maintaining low cytotoxicity levels .
- Anticancer Screening : Another research project focused on evaluating the anticancer properties of similar triazolopyridine compounds against a panel of cancer cell lines. The findings revealed that some derivatives exhibited promising results in inhibiting cell proliferation .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(2-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?
The synthesis typically involves multi-step reactions, including fluorination, sulfonylation, and heterocyclic ring formation. Key steps include:
- Fluorophenyl group introduction : Fluorinating agents like KF in DMSO can be used to install fluorine atoms on aromatic rings, as demonstrated in analogous pyridine derivatives .
- Piperidine sulfonylation : Reaction conditions for sulfonyl group attachment to piperidine (e.g., using sulfonyl chlorides) should be optimized under anhydrous conditions .
- Triazolo-pyridine core assembly : Cyclization of pyridine precursors with hydrazine derivatives under controlled pH and temperature is critical. Multi-step filtrate combinations, as seen in analogous syntheses, may improve yield .
Q. Which analytical techniques are most reliable for characterizing this compound?
- X-ray crystallography : For structural confirmation, single-crystal X-ray diffraction (as in related fluorophenyl-piperazine compounds) provides precise bond lengths, angles, and packing arrangements .
- NMR spectroscopy : ¹⁹F NMR is essential for verifying fluorophenyl group integrity, while ¹H/¹³C NMR resolves piperidine and triazole proton environments .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for sulfonyl and triazole moieties .
Q. What safety precautions are recommended during handling?
While specific hazard data for this compound is limited, structural analogs (e.g., triazolo-pyridazines) show no significant GHS hazards under standard lab conditions . General precautions include:
- Use of PPE (gloves, goggles) during synthesis.
- Conducting reactions in fume hoods to avoid inhalation of volatile intermediates.
- Regular monitoring of waste streams for halogenated byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Core modifications : Substitute the fluorophenyl group with other halogens (e.g., chloro) or electron-withdrawing groups to assess impact on target binding .
- Piperidine sulfonyl variants : Replace piperidine with morpholine or thiomorpholine to study sulfonyl group flexibility .
- Triazole ring substitution : Introduce methyl or amino groups at the triazole N-positions to probe steric and electronic effects .
- In silico modeling : Use docking simulations with crystallographic data (e.g., PDB ligands) to predict interactions with biological targets .
Q. How should contradictory data in solubility and stability studies be resolved?
- Solvent screening : Test polar aprotic (DMSO, DMF) vs. aqueous buffers at varying pH levels. For analogs, DMSO enhances solubility but may degrade sulfonyl groups over time .
- Accelerated stability studies : Use HPLC to monitor degradation under thermal (40–60°C) and UV light exposure. Adjust storage conditions (e.g., inert atmosphere) based on observed half-lives .
- Statistical validation : Apply ANOVA to compare replicate measurements and identify outliers, as seen in agricultural experimental designs .
Q. What advanced methodologies are suitable for studying environmental fate?
- Photodegradation assays : Expose the compound to simulated sunlight in aqueous matrices, analyzing breakdown products via LC-MS/MS .
- Partition coefficient determination : Measure logP values (octanol-water) to predict bioaccumulation potential. Fluorinated analogs typically exhibit logP < 3, suggesting moderate environmental persistence .
- Ecotoxicology models : Use Daphnia magna or algae growth inhibition tests to assess acute toxicity, referencing protocols from environmental chemistry projects .
Q. How can crystallographic data inform polymorph screening?
- Polymorph prediction : Compare experimental XRD patterns (e.g., triclinic systems with α, β, γ angles ) with computational models (Mercury CSD).
- Thermal analysis : Perform DSC/TGA to identify phase transitions and stable crystalline forms. For fluorophenyl derivatives, polymorphs often differ in melting points by 10–20°C .
Methodological Resources
- Synthetic optimization : Reference multi-step protocols for analogous triazolo-pyridines .
- Data analysis : Apply inferential statistics (e.g., t-tests, regression) as outlined in comparative research methodologies .
- Environmental impact : Follow ISO guidelines for chemical fate studies, integrating lab and field data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
